molecular formula CH6ClN3O B021793 Semicarbazide hydrochloride CAS No. 563-41-7

Semicarbazide hydrochloride

Cat. No.: B021793
CAS No.: 563-41-7
M. Wt: 111.53 g/mol
InChI Key: XHQYBDSXTDXSHY-UHFFFAOYSA-N
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Description

Semicarbazide hydrochloride is a chemical compound with the formula OC(NH2)(N2H3)·HCl. It is a water-soluble white solid and a derivative of urea. This compound is widely used in various chemical reactions and has significant applications in scientific research and industry .

Mechanism of Action

Target of Action

Semicarbazide hydrochloride primarily targets cytosine residues in RNA and DNA, as well as cytosine and deoxycytosine nucleosides . These targets play a crucial role in the genetic information storage and transmission in cells.

Mode of Action

The compound interacts with its targets by binding to them . This binding can lead to changes in the structure and function of the nucleic acids, potentially affecting the processes of transcription and replication.

Biochemical Pathways

It’s known that the compound can react with aldehydes and ketones to produce semicarbazones via a condensation reaction . This is an example of imine formation resulting from the reaction of a primary amine with a carbonyl group .

Pharmacokinetics

Given its water solubility , it can be inferred that it might have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been demonstrated to have accumulative and reproductive toxicity, mutagenicity and genotoxicity, endocrine disruptors, and neurotoxicity . In experimental animals, ingestion of this compound has led to symptoms such as tremors, ataxia, equilibrium difficulties, and convulsions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has become an important pollutant in the environment, found in sources such as chemical reactions, food processing, and endogenous substances . To reduce its content in the environment, it’s crucial to control the use of nitrofurazone, a drug from which semicarbazide is a metabolite .

Biochemical Analysis

Biochemical Properties

Semicarbazide hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It is frequently reacted with aldehydes and ketones to produce semicarbazones via a condensation reaction . This reaction is an example of imine formation resulting from the reaction of a primary amine with a carbonyl group . The products of semicarbazide, semicarbazones, and thiosemicarbazones are known to have antiviral, anti-infective, and antineoplastic activity through binding to copper or iron in cells .

Cellular Effects

This compound has been shown to have various effects on cells. It has been demonstrated to be accumulative and cause reproductive toxicity, mutagenicity, genotoxicity, endocrine disruption, and neurotoxicity . It can be transmitted into the human body via the food chain, inducing diseases such as anemia, neuritis, and liver necrosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It binds to copper or iron in cells, which is thought to contribute to its antiviral, anti-infective, and antineoplastic activity

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that this compound can accumulate in aquatic organisms and has the potential to cause diseases such as anemia, neuritis, and liver necrosis .

Metabolic Pathways

It is known that this compound is a metabolite of nitrofurazone .

Transport and Distribution

It is known that this compound is a water-soluble compound , suggesting that it may be easily transported and distributed within cells and tissues.

Subcellular Localization

Given its water solubility , it may be localized in various compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Semicarbazide hydrochloride can be synthesized by treating urea with hydrazine. The reaction is as follows:

OC(NH2)2 + N2H4 → OC(NH2)(N2H3) + NH3\text{OC(NH2)2 + N2H4 → OC(NH2)(N2H3) + NH3} OC(NH2)2 + N2H4 → OC(NH2)(N2H3) + NH3

A further reaction with hydrazine can yield carbohydrazide:

OC(NH2)(N2H3) + N2H4 → OC(N2H3)2 + NH3\text{OC(NH2)(N2H3) + N2H4 → OC(N2H3)2 + NH3} OC(NH2)(N2H3) + N2H4 → OC(N2H3)2 + NH3

Another method involves reacting an aqueous hydrazine solution with urea at temperatures ranging from 80°C to 130°C. The reaction mixture is then treated with alcohol and anhydrous hydrogen chloride to precipitate this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting carbon monoxide with hydrazine at superatmospheric pressures and temperatures between 0°C and 200°C in the presence of a catalytic amount of a metal carbonyl. The resulting semicarbazide is then acidified to yield the desired salt .

Chemical Reactions Analysis

Types of Reactions: Semicarbazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Semicarbazide hydrochloride can be compared with other similar compounds such as thiosemicarbazide and carbohydrazide:

    Thiosemicarbazide: Similar to semicarbazide, but contains a sulfur atom.

    Carbohydrazide: Formed from the further reaction of semicarbazide with hydrazine.

Uniqueness: this compound is unique due to its versatility in forming semicarbazones, which are valuable in various chemical and biological applications. Its ability to bind to nucleic acids and metal ions also distinguishes it from other similar compounds .

Properties

CAS No.

563-41-7

Molecular Formula

CH6ClN3O

Molecular Weight

111.53 g/mol

IUPAC Name

aminourea;hydron;chloride

InChI

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H

InChI Key

XHQYBDSXTDXSHY-UHFFFAOYSA-N

SMILES

C(=O)(N)NN.Cl

Isomeric SMILES

C(=O)(N)N[NH3+].[Cl-]

Canonical SMILES

[H+].C(=O)(N)NN.[Cl-]

boiling_point

347 to 365 °F at 760 mm Hg DECOMPOSES (NTP, 1992)

Color/Form

Prisms from dilute alcohol
White crystals

melting_point

342 to 347 °F decomposes at 347-365° F (EPA, 1998)
175-185 °C /decomposes/

563-41-7

physical_description

Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998)

Pictograms

Acute Toxic; Irritant; Health Hazard

Related CAS

57-56-7 (Parent)

solubility

Very soluble (NTP, 1992)
Freely sol in water with acid reaction;  very slightly sol in hot alcohol;  Insol in anhyd ether
Insoluble in absolute alcohol
In water, 1X10+6 mg/L at 25 °C /Estimated/
9.2 [ug/mL]

Synonyms

Hydrazinecarboxamide Monohydrochloride;  Aminourea Hydrochloride;  Semicarbazide Chloride;  SEM

vapor_pressure

0.13 mm Hg at 25 °C /Estimated/

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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